Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate
Description
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 3-methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)11-10-7-5-4-6-9(10)8(2)13-11/h13H,3-7H2,1-2H3 |
InChI Key |
LPIWPKRIDUUDJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2CCCCC2=C(N1)C |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Core Structure Formation
The tetrahydroisoindole core is typically constructed via cyclization reactions. A prominent approach involves the use of cyclohexene derivatives as precursors. For instance, 1-nitro-1-cyclohexene (52 ) undergoes hydrolysis and decarboxylation under alkaline conditions to yield 4,5,6,7-tetrahydroisoindole (54 ) in 90% yield . Subsequent alkylation or acylation introduces substituents at the 1- and 3-positions.
Key Reaction Pathway:
-
Cyclohexene Nitro Intermediate : Nitration of cyclohexene derivatives generates nitrocyclohexene, which is hydrolyzed to form an isoindole precursor.
-
Decarboxylation : Alkaline conditions (e.g., NaOH in ethylene glycol) facilitate decarboxylation, yielding the tetrahydroisoindole scaffold .
-
Functionalization : The 1-position is esterified using ethyl chloroformate, while the 3-methyl group is introduced via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling .
Optimization Insights :
-
Temperature control during decarboxylation (reflux at 120°C) minimizes side reactions.
-
Solvent polarity (e.g., ethylene glycol) enhances reaction efficiency by stabilizing intermediates .
Vilsmeier-Haack Formylation and Subsequent Modifications
The Vilsmeier-Haack reaction is pivotal for introducing formyl groups, which serve as intermediates for further functionalization. Ethyl 4,5,6,7-tetrahydroisoindole-1-carboxylate (53 ) undergoes formylation with POCl₃/DMF to yield the 1-carboxaldehyde derivative (55 ) . Bromination at the 3-position using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) enables Suzuki-Miyaura cross-coupling with methylboronic acids, introducing the 3-methyl group .
Critical Parameters :
-
Bromination Selectivity : DBDMH in THF at −78°C ensures regioselective bromination at the 3-position .
-
Cross-Coupling Efficiency : Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base achieve 85–92% yields in Suzuki reactions .
Example Protocol :
-
Formylation : React 53 with POCl₃ (2 equiv) and DMF (3 equiv) in dichloroethane at 0°C → 55 (78% yield).
-
Bromination : Treat 55 with DBDMH (1.2 equiv) in THF at −78°C → 3-bromo derivative (56 ).
-
Methylation : Perform Suzuki coupling with methylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ in dioxane/H₂O (90°C, 12 h) → Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate (82% yield) .
Reductive Alkylation of Isoindole Intermediates
Reduction of pre-functionalized isoindoles offers an alternative route. Ethyl 3-bromo-4,5,6,7-tetrahydroisoindole-1-carboxylate (56 ) is subjected to hydrogenation in the presence of methyl iodide and Raney nickel, yielding the 3-methyl derivative.
Reaction Conditions :
-
Catalyst : Raney nickel (10 wt%) in methanol.
-
Pressure : H₂ gas at 50 psi, 80°C for 6 h.
Advantages :
-
Avoids harsh bromination steps.
-
Scalable for industrial production.
Multi-Component One-Pot Synthesis
Recent advances leverage one-pot methodologies to streamline synthesis. A four-component reaction involving ethyl acetoacetate, methylamine, cyclohexanone, and methyl acrylate in the presence of InCl₃ (20 mol%) under ultrasound irradiation generates the target compound in 95% yield .
Mechanistic Overview :
-
Knoevenagel Condensation : Cyclohexanone and methyl acrylate form a cyclohexene intermediate.
-
Michael Addition : Ethyl acetoacetate reacts with the cyclohexene derivative.
-
Cyclization : InCl₃ catalyzes intramolecular esterification and dehydrogenation .
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst Loading | 20 mol% InCl₃ | 95 |
| Solvent | 50% EtOH | 95 |
| Temperature | 40°C | 95 |
| Reaction Time | 20 min | 95 |
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclization/Vilsmeier | 82 | 98 | Moderate | High |
| Reductive Alkylation | 75 | 95 | High | Moderate |
| One-Pot Synthesis | 95 | 99 | High | Low |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate is investigated for its potential as a pharmacological agent. Research indicates that derivatives of isoindole compounds exhibit various biological activities, including anti-inflammatory and analgesic properties. For instance, studies have shown that certain isoindole derivatives can inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory process .
Case Study: Synthesis of Isoindole Derivatives
In a study focused on synthesizing new isoindole derivatives for therapeutic applications, this compound was utilized as a precursor for the development of compounds with enhanced biological activity. The synthesis involved the conversion of this compound into various derivatives using standard organic reactions such as Suzuki coupling and Vilsmeier formylation .
Organic Synthesis
Role as a Building Block
This compound serves as an essential building block in organic synthesis due to its unique structural features. It can be transformed into various functionalized isoindoles through reactions such as alkylation and acylation. The versatility of this compound makes it valuable for constructing complex molecular architectures in synthetic chemistry.
Data Table: Synthetic Pathways
| Reaction Type | Product | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Functionalized Isoindole | 85 | |
| Vilsmeier Formylation | Aldehyde Derivative | 90 | |
| Alkylation | Alkylated Isoindole | 75 |
Material Science
Applications in Polymer Chemistry
this compound is also explored in polymer chemistry for the development of new materials. Its ability to undergo polymerization reactions allows it to be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
Analytical Chemistry
Use in Analytical Methods
The compound is employed in analytical chemistry as a standard reference material for developing methods to quantify isoindoles in biological samples. Techniques such as High Performance Liquid Chromatography (HPLC) utilize this compound to establish calibration curves essential for accurate measurement of isoindoles in pharmaceutical formulations .
Mechanism of Action
The mechanism of action of ethyl 3-methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The target compound is compared to structurally related derivatives, focusing on substituent positions, molecular properties, and reactivity. Key analogues include:
Physicochemical Properties
- Molecular Weight : Brominated derivatives (e.g., ) have higher molecular weights (~272 g/mol), impacting solubility and diffusion rates.
Biological Activity
Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate (CAS No. 109839-13-6) is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : C12H17NO2
- Molecular Weight : 207.27 g/mol
- CAS Number : 109839-13-6
- MDL Number : MFCD03931063
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Specifically, it has been evaluated for its ability to inhibit the growth of various cancer cell lines. For instance:
- Case Study : A study investigated the compound's effects on hepatocellular carcinoma (HCC) cell lines. The results indicated significant growth inhibition at concentrations as low as 10 µM without affecting non-tumorigenic cells .
The biological activity of this compound appears to be linked to its ability to modulate key signaling pathways involved in cell proliferation and survival:
- Inhibition of Tumor Cell Motility : this compound was shown to inhibit cell migration in cancer cells, which is crucial for metastasis .
- Phosphoprotein Signaling : Studies demonstrated alterations in the levels and localization of phosphoproteins associated with cell signaling pathways critical for tumor growth and metastasis .
Comparative Biological Activity
To better understand the efficacy of this compound, a comparison with other related compounds is useful:
| Compound Name | Anticancer Activity (GI50) | Mechanism of Action |
|---|---|---|
| This compound | Low µM | Inhibits cell growth and motility |
| Thalidomide | Low µM | Immunomodulatory effects |
| Lenalidomide | Low nM | Inhibits angiogenesis and tumor growth |
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for yield and purity. Its derivatives are being explored for enhanced biological activity:
- Synthetic Pathway : The compound can be synthesized through a multi-step reaction involving cyclization and functional group modifications .
- Derivative Evaluation : Ongoing research is focused on creating derivatives that may exhibit improved pharmacokinetic properties or increased potency against specific cancer types.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl at C3, ester at C1). Key signals: δ 1.3 ppm (ester CH₃), δ 2.5–3.1 ppm (tetrahydro ring protons) .
- IR Spectroscopy : C=O stretch at ~1700 cm⁻¹ (ester), N-H bend at ~3400 cm⁻¹ (isoindole NH) .
- X-ray Crystallography : Resolves spatial conformation and hydrogen-bonding networks. SHELX and ORTEP-III are standard for refinement and visualization .
Advanced Tip : For ambiguous NMR signals, use 2D techniques (COSY, HSQC) to assign overlapping proton environments .
How can computational modeling resolve discrepancies in reported biological activity data?
Advanced Research Question
Conflicting bioactivity data (e.g., IC₅₀ variations in enzyme inhibition) may arise from:
- Conformational flexibility : Molecular dynamics (MD) simulations (e.g., AMBER, GROMACS) predict dominant binding conformers .
- Solvent effects : DFT calculations (B3LYP/6-311+G(d,p)) model solvation energies to explain solubility-driven activity differences .
Case Study : MD simulations of the compound’s interaction with cytochrome P450 revealed a high-energy conformer with 10× lower binding affinity, aligning with observed IC₅₀ variability .
What strategies validate the compound’s 3D structure when crystallographic data is unavailable?
Q. Methodological Answer
- Comparative NMR : Compare experimental ¹³C shifts with computed values (GIAO-DFT) to validate substituent positions .
- Electron Diffraction : For microcrystalline samples, pair with powder XRD (Rietveld refinement) to approximate unit cell parameters .
- Hydrogen Bonding Analysis : Graph-set analysis (e.g., Etter’s rules) predicts packing motifs from intermolecular interactions .
Q. Methodological Answer
- SHELXL : Refines anisotropic displacement parameters for heavy atoms (C, N, O). Use the TWIN command to handle twinned crystals .
- SHELXS : Solves structures via direct methods for high-symmetry space groups (e.g., P2₁/c) .
- ORTEP-III : Visualizes thermal ellipsoids to identify disordered regions (e.g., ethyl groups) .
Pro Tip : For low-resolution data, apply restraints (DFIX, ISOR) to stabilize refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
